

# Application Notes: Performing TYK2 Functional Assays in Primary Human Immune Cells

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases.[1][2][3] It plays a critical role in mediating signaling for key cytokines involved in both innate and adaptive immunity, including Type I interferons (IFN- $\alpha$ / $\beta$ ), interleukin (IL)-6, IL-10, IL-12, and IL-23.[2][4][5][6][7] Upon cytokine binding to their receptors, TYK2, in partnership with other JAKs, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[1][5][8] These activated STATs then translocate to the nucleus to regulate the expression of target genes, driving immune cell differentiation, activation, and function.[8]

Dysregulation of TYK2-mediated pathways is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, such as psoriasis, lupus, and inflammatory bowel disease.[3][4][5][8] This has made TYK2 a highly attractive therapeutic target.[3][8] Unlike other JAK family members, TYK2 is not known to be involved in metabolic or hematopoietic pathways, suggesting that its selective inhibition may offer a favorable safety profile compared to broader JAK inhibitors.[5] The development of selective TYK2 inhibitors, including allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain, has created a need for robust functional assays to characterize their activity and specificity in a physiologically relevant context.[9][10][11]



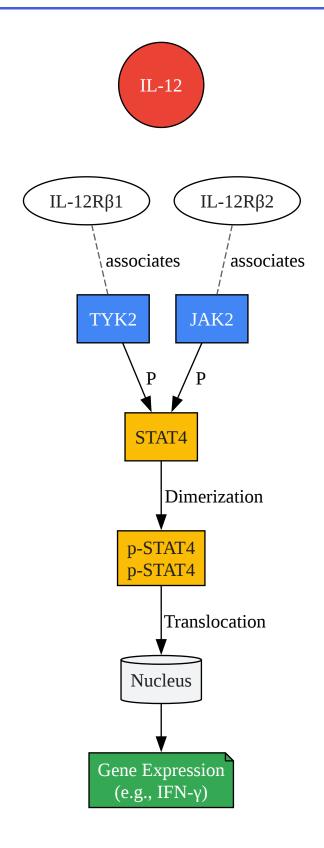
These application notes provide detailed protocols for performing key functional assays to assess TYK2 activity in primary human immune cells. The assays described herein—STAT phosphorylation, cytokine release, and T-cell proliferation—allow for a comprehensive evaluation of a compound's effect on TYK2-mediated signaling and downstream cellular responses.

## **TYK2 Signaling Pathways in Human Immune Cells**

TYK2 forms heterodimers with other JAK family members to transduce signals for specific cytokine receptors. Understanding these pairings is crucial for designing and interpreting functional assays.

- IL-12 Signaling: The IL-12 receptor pairs TYK2 with JAK2. This pathway is critical for Thelper 1 (Th1) cell differentiation and the production of IFN-γ. It primarily signals through the phosphorylation of STAT4.[2][6]
- IL-23 Signaling: The IL-23 receptor also pairs TYK2 with JAK2. This pathway is essential for the survival and function of T-helper 17 (Th17) cells, which are key drivers of inflammation in many autoimmune diseases. This pathway activates STAT3.[4][6]
- Type I IFN (IFN-α/β) Signaling: The Type I IFN receptor pairs TYK2 with JAK1. This pathway is fundamental for antiviral responses and involves the phosphorylation of STAT1 and STAT2.[4][6]

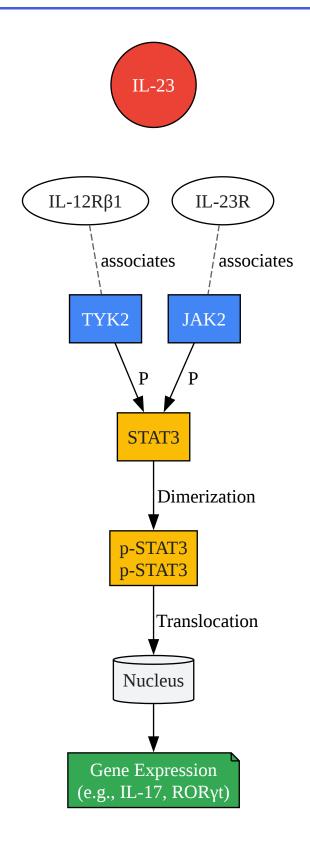




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Caption: IL-12 signaling pathway mediated by TYK2 and JAK2, leading to STAT4 phosphorylation.

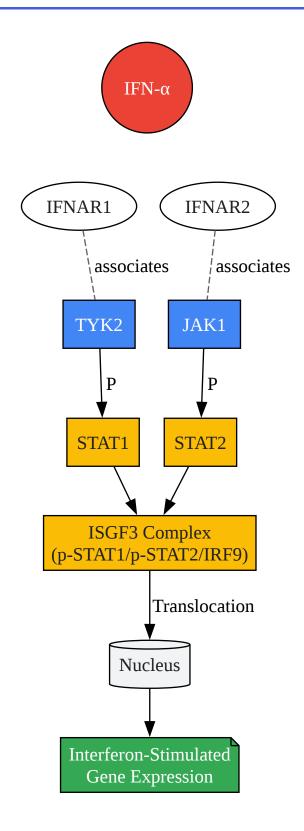




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Caption: IL-23 signaling pathway mediated by TYK2 and JAK2, leading to STAT3 phosphorylation.





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Caption: Type I IFN signaling pathway mediated by TYK2 and JAK1, activating the ISGF3 complex.



**Data Presentation: TYK2 Pathway Summary** 

Cytokine Family	Key Cytokine s	Receptor Subunits	JAK Pairing	Primary STAT Target(s)	Key Immune Cell Types	Downstre am Function
IL-12 Family	IL-12	IL-12Rβ1, IL-12Rβ2	TYK2 / JAK2	STAT4	T cells, NK cells	Th1 differentiati on, IFN-y production, Cytotoxicity
IL-12 Family	IL-23	IL-12Rβ1, IL-23R	TYK2 / JAK2	STAT3	T cells, ILCs	Th17 maintenan ce & function, IL-17 production
Type I IFN	IFN-α, IFN- β	IFNAR1, IFNAR2	TYK2 / JAK1	STAT1, STAT2	Most immune cells	Antiviral response, B-cell activation
IL-10 Family	IL-10	IL-10R1, IL-10R2	TYK2 / JAK1	STAT3	Myeloid cells, T cells	Anti- inflammato ry response, immunosu ppression
IL-6 Family	IL-6	IL-6Rα, gp130	TYK2 / JAK1 / JAK2	STAT3	T cells, B cells, Macrophag es	Pro- inflammato ry response, B-cell differentiati on



## **Experimental Protocols**

## Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation, a prerequisite for subsequent functional assays.

#### Materials:

- Human whole blood collected in heparin- or EDTA-containing tubes
- Phosphate-Buffered Saline (PBS)
- Ficoll-Paque™ PLUS or equivalent density gradient medium
- 50 mL conical tubes
- Serological pipettes
- Centrifuge with swinging-bucket rotor
- Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)

- Dilute whole blood 1:1 with sterile PBS at room temperature in a 50 mL conical tube.[12]
- Carefully layer 15 mL of Ficoll-Paque into a new 50 mL conical tube.
- Slowly overlay up to 30 mL of the diluted blood onto the Ficoll-Paque layer, minimizing mixing at the interface.[12]
- Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.[12][13]
- After centrifugation, carefully aspirate the upper plasma layer.

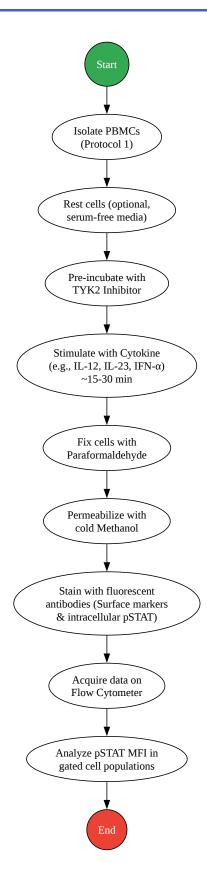


- Collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface using a sterile pipette.[13][14]
- Transfer the collected cells to a new 50 mL tube and add PBS to a total volume of 45 mL to wash.
- Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.
- Repeat the wash step (Step 7-8) one more time to remove residual platelets and Ficoll.
- Resuspend the final cell pellet in complete RPMI-1640 medium.
- Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., with Trypan Blue).
- Adjust the cell concentration as required for downstream assays.

## Protocol 2: STAT Phosphorylation Assay by Flow Cytometry (Phospho-flow)

This assay directly measures the activation of TYK2's downstream targets by quantifying cytokine-induced STAT phosphorylation in specific immune cell subsets.[15][16][17]





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Caption: Experimental workflow for the STAT phosphorylation (Phospho-flow) assay.



#### Materials:

- Isolated human PBMCs
- TYK2 inhibitor(s) and vehicle control (e.g., DMSO)
- Recombinant human cytokines (e.g., IL-12, IL-23, IFN-α)
- Fixation Buffer (e.g., 1.5-4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., ice-cold 90-100% Methanol)
- FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
- Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD56) and phosphorylated STATs (e.g., p-STAT4 (Y693), p-STAT3 (Y705), p-STAT1 (Y701))
- 96-well U-bottom plates
- Flow cytometer

- Resuspend freshly isolated or thawed PBMCs in complete RPMI medium and plate approximately 0.5-1 x 10<sup>6</sup> cells per well in a 96-well U-bottom plate.
- (Optional) For some cytokines, it may be beneficial to rest the cells in serum-free media for
   2-4 hours to reduce baseline signaling.
- Prepare serial dilutions of the TYK2 inhibitor. Add the inhibitor or vehicle control to the appropriate wells and pre-incubate for 30-60 minutes at 37°C.
- Prepare cytokine stocks at 2X the final desired concentration. Add an equal volume to the wells to stimulate the cells. Incubate for 15-30 minutes at 37°C. The optimal time should be determined empirically.[16][18]
- Stop the stimulation by immediately fixing the cells. Add fixation buffer directly to the wells and incubate for 10-15 minutes at room temperature.



- Pellet the cells by centrifugation (500 x g, 5 minutes). Discard the supernatant.
- Permeabilize the cells by resuspending the pellet in ice-cold methanol. Incubate on ice for at least 30 minutes.[16]
- Wash the cells twice with FACS buffer to remove the methanol.
- Prepare an antibody cocktail containing antibodies against cell surface markers and intracellular phospho-STAT proteins in FACS buffer.
- Resuspend the cell pellets in the antibody cocktail and incubate for 30-60 minutes at room temperature, protected from light.
- · Wash the cells twice with FACS buffer.
- Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer.
- Analyze the data by gating on specific cell populations (e.g., CD4+ T cells, NK cells) and quantifying the median fluorescence intensity (MFI) of the phospho-STAT signal.

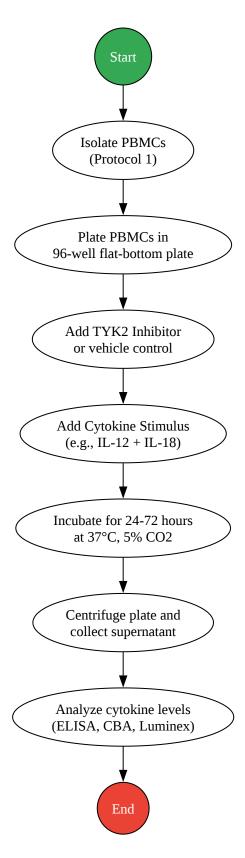
Data Interpretation: A potent and selective TYK2 inhibitor is expected to reduce cytokine-induced STAT phosphorylation in a dose-dependent manner. This can be used to generate IC50 curves.

Stimulating Cytokine	Typical Concentration	Primary STAT Measured	Key Responding Cells
IL-12	10-50 ng/mL	p-STAT4 (Y693)	T Cells, NK Cells
IL-23	20-100 ng/mL	p-STAT3 (Y705)	T Cells (memory subset)
IFN-α	500-2000 U/mL	p-STAT1 (Y701)	All PBMCs
IL-10	20-100 ng/mL	p-STAT3 (Y705)	Monocytes, T cells

## **Protocol 3: Cytokine Release Assay**



This assay measures the functional downstream consequence of TYK2 signaling by quantifying the production and secretion of effector cytokines into the cell culture supernatant.





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Caption: Experimental workflow for the downstream cytokine release assay.

#### Materials:

- Isolated human PBMCs
- Complete RPMI-1640 medium
- TYK2 inhibitor(s) and vehicle control
- Stimuli (e.g., Recombinant IL-12, IL-18; PHA; anti-CD3/anti-CD28 beads)
- 96-well flat-bottom tissue culture plates
- Cytokine quantification kit (e.g., ELISA, Cytometric Bead Array (CBA), or Luminex multiplex assay)

- Plate 1.5-2 x 10^5 PBMCs per well in 100  $\mu$ L of complete RPMI medium in a 96-well flat-bottom plate.[13][19]
- Add 50 μL of medium containing the TYK2 inhibitor at 4X the final concentration (or vehicle control). Pre-incubate for 1-2 hours at 37°C.
- Add 50 μL of medium containing the stimulus at 4X the final concentration.
- Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator. The optimal duration depends on the specific cytokine being measured.[20]
- After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet the cells.
- Carefully collect the cell-free supernatant without disturbing the cell pellet.
- Store supernatants at -80°C or proceed immediately with cytokine analysis.



 Quantify the concentration of the secreted cytokine(s) of interest according to the manufacturer's protocol for the chosen analysis platform (e.g., ELISA).

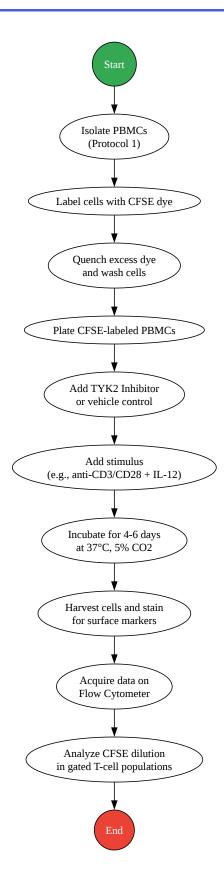
Data Interpretation: Inhibition of TYK2 should lead to a dose-dependent decrease in the secretion of the downstream effector cytokine.

Primary Stimulus	Co-stimulus (optional)	Incubation Time	Downstream Cytokine Measured
IL-12 (10 ng/mL)	IL-18 (50 ng/mL)	48-72 hours	IFN-γ
PHA (1 μg/mL)	-	48 hours	IL-17A, IFN-y
anti-CD3/CD28 beads	-	72 hours	IL-17A, IFN-y, IL-2

## **Protocol 4: T-Cell Proliferation Assay (CFSE-based)**

This assay assesses the effect of TYK2 inhibition on the ability of T-cells to proliferate in response to stimuli that depend on TYK2-mediated cytokine signaling.[21]





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Caption: Experimental workflow for the CFSE-based T-cell proliferation assay.



#### Materials:

- Isolated human PBMCs
- Carboxyfluorescein succinimidyl ester (CFSE) dye
- Complete RPMI-1640 medium
- TYK2 inhibitor(s) and vehicle control
- T-cell stimuli (e.g., anti-CD3/CD28 beads, PHA, relevant cytokines like IL-12)
- 96-well U-bottom or flat-bottom tissue culture plates
- Fluorochrome-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8)
- Flow cytometer

- Resuspend PBMCs at 1-10 x 10<sup>6</sup> cells/mL in pre-warmed PBS.
- Add CFSE to a final concentration of 1-5 μM. Immediately vortex gently to ensure even labeling.[22][23]
- Incubate for 10-15 minutes at 37°C, protected from light.[12][22]
- Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium.
   Incubate on ice for 5 minutes.
- Wash the cells twice with complete RPMI medium to remove unbound CFSE.
- Resuspend the CFSE-labeled cells and plate 1-2 x 10<sup>5</sup> cells per well in a 96-well plate.
- Add the TYK2 inhibitor or vehicle control.
- Add the desired T-cell stimulus. For assessing TYK2's role, a suboptimal anti-CD3/CD28 stimulation can be combined with a TYK2-dependent cytokine like IL-12 to reveal dependency.



- Incubate for 4-6 days at 37°C in a humidified 5% CO2 incubator.
- Harvest the cells and stain with antibodies for surface markers (e.g., CD3, CD4) to identify Tcell populations.
- Analyze by flow cytometry. Proliferating cells will show a serial halving of CFSE fluorescence intensity with each cell division.

Data Interpretation: Inhibition of TYK2-dependent signaling pathways that promote T-cell proliferation will result in reduced CFSE dilution (i.e., fewer distinct peaks and a higher overall fluorescence intensity) compared to the vehicle-treated control. The percentage of divided cells or a proliferation index can be calculated.

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